molecular formula C17H15F3O4 B7852140 Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate CAS No. 1163729-46-1

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate

Cat. No.: B7852140
CAS No.: 1163729-46-1
M. Wt: 340.29 g/mol
InChI Key: VGPNPTLMBZYMJD-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a complex organic compound characterized by its trifluoromethyl group and methoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate typically involves multiple steps, starting with the preparation of the benzyl alcohol derivative. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy group is added through methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced forms.

  • Substitution: Substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound serves as a molecular probe and fluorescent substrate for studying enzyme activities, particularly oxidoreductases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 7-Methoxy-4-(trifluoromethyl)coumarin: Used as a molecular probe and fluorescent substrate.

  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Employed in various chemical synthesis processes.

Uniqueness: Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate stands out due to its unique combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O4/c1-22-13-7-8-14(16(21)23-2)15(9-13)24-10-11-3-5-12(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNPTLMBZYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174517
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163729-46-1
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163729-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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